8H-Indeno[1,2-d]thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-Indeno[1,2-d]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by an indeno-thiazole core, which is a fusion of indene and thiazole rings, and a carboxylic acid functional group at the 5-position. The presence of these structural elements imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indene Core: The synthesis begins with the preparation of the indene core, which can be achieved through various methods such as the cyclization of appropriate precursors.
Thiazole Ring Formation: The thiazole ring is then introduced through a cyclization reaction involving a thiourea derivative and a suitable ketone.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position of the indeno-thiazole core. This can be achieved through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
8H-Indeno[1,2-d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indeno-thiazole core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8H-Indeno[1,2-d]thiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an inhibitor of various enzymes and proteins, making it a candidate for drug discovery and development.
Medicine: Research has shown that derivatives of this compound exhibit antiviral, antibacterial, and anticancer activities, highlighting its potential therapeutic applications.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound has been shown to inhibit the activity of viral proteases, thereby preventing viral replication. The indeno-thiazole core interacts with the active site of the enzyme, blocking its function and leading to the inhibition of viral growth.
Vergleich Mit ähnlichen Verbindungen
8H-Indeno[1,2-d]thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
Indeno[1,2-d]thiazole Derivatives: These compounds share the indeno-thiazole core but differ in the functional groups attached to the core. The presence of different functional groups can significantly alter their chemical and biological properties.
Thiazole Derivatives: Compounds with a thiazole ring but lacking the indene fusion. These compounds may have different reactivity and applications compared to indeno-thiazole derivatives.
Carboxylic Acid Derivatives: Compounds with a carboxylic acid group but different core structures. The core structure plays a crucial role in determining the overall properties of the compound.
The uniqueness of this compound lies in its combined indeno-thiazole core and carboxylic acid functionality, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
4H-indeno[1,2-d][1,3]thiazole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c13-11(14)7-2-1-6-4-9-10(8(6)3-7)12-5-15-9/h1-3,5H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTORWSCJMLAOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)C3=C1SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855930 |
Source
|
Record name | 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-00-3 |
Source
|
Record name | 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.